1-(6-Hydroxyimidazo[2,1-b]thiazol-5-yl)ethanone
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Overview
Description
“1-(6-Hydroxyimidazo[2,1-b]thiazol-5-yl)ethanone” is a chemical compound with the molecular formula C7H6N2O2S . It has an average mass of 182.200 Da and a monoisotopic mass of 182.014999 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .Scientific Research Applications
Synthesis and Derivative Formation
- 1-(6-Hydroxyimidazo[2,1-b]thiazol-5-yl)ethanone has been utilized in the synthesis of various thiazole and imidazo[2,1-b]thiazole derivatives, indicating its versatility as a chemical building block. For instance, the compound played a key role in the microwave-assisted synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, which were derived from 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones (Kamila, Mendoza, & Biehl, 2012).
Biological Activities and Potential Applications
- Certain derivatives of this compound have demonstrated significant biological activities. For example, certain thiazolo[3,2-a]benzimidazole derivatives showed potent immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes, as well as inhibitory effects on NO generation, indicating potential applications in immune regulation and inflammation control (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).
- Moreover, some imidazo[2,1-b][1,3]thiazoles derived from this compound have shown moderate antitumor activity, particularly against kidney cancer cells, suggesting their potential use in cancer therapy (Potikha & Brovarets, 2020).
Drug Metabolism Studies
- In the context of drug metabolism, this compound derivatives have been explored to understand the biotransformation pathways of specific drugs. For example, a study on the metabolism of PF-5190457, a ghrelin receptor inverse agonist, identified hydroxyl metabolites of this compound, contributing to the understanding of its pharmacokinetics and metabolism in clinical settings (Adusumalli, Jamwal, Obach, Ryder, Leggio, & Akhlaghi, 2019).
Applications in Green Chemistry
- The compound has also been used in the context of green chemistry. For example, microwave-assisted green synthesis methods utilizing this compound derivatives have been developed for creating imidazo[2,1-b]thiazole derivatives with notable antimicrobial and antimalarial activities, demonstrating its role in the synthesis of environmentally friendly pharmaceuticals (Vekariya, Patel, Vekariya, Prajapati, Rajani, Rajani, & Patel, 2017).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various biological targets to exert their effects . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
The compound is predicted to have a density of 162±01 g/cm3 .
Result of Action
Thiazole derivatives have been found to have significant analgesic and anti-inflammatory activities, and some compounds have demonstrated potent effects on human tumor cell lines .
Action Environment
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile could potentially influence the compound’s action and efficacy in different environments.
properties
IUPAC Name |
1-(6-hydroxyimidazo[2,1-b][1,3]thiazol-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c1-4(10)5-6(11)8-7-9(5)2-3-12-7/h2-3,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTHYTZYKBTAEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C2N1C=CS2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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